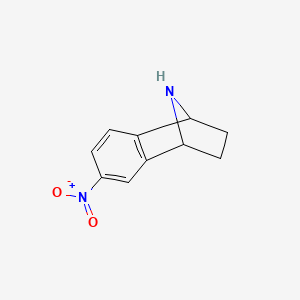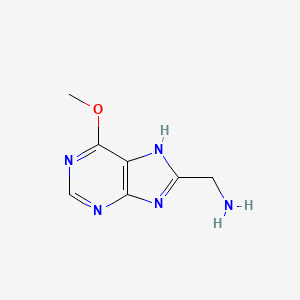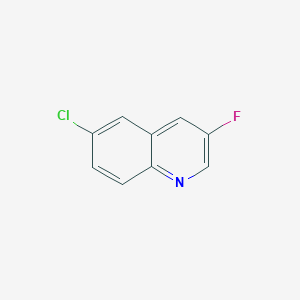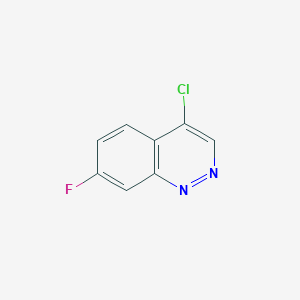![molecular formula C8H4N4O2 B11909440 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position and a carboxylic acid group at the 4-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, leading to the formation of pyrrolo[2,3-D]pyrimidin-4(7H)-ones. These intermediates can then be converted to chlorinated derivatives by reaction with phosphorus oxychloride (POCl3). The chlorinated derivatives can further react with anilines or hydrazine hydrate to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as copper-catalyzed reactions, and microwave-assisted reactions are common in industrial settings to enhance reaction efficiency and reduce production costs .
化学反応の分析
反応の種類
5-シアノ-7H-ピロロ[2,3-D]ピリミジン-4-カルボン酸は、次のような様々な化学反応を起こします。
酸化: この化合物は、次亜塩素酸ナトリウム(NaClO)やTEMPOなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: NaClO、TEMPO、NaClO2
還元: NaBH4
置換: アニリン、ヒドラジン水和物
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応ではカルボン酸やアルデヒドが生成される場合があり、置換反応では様々な置換ピロロピリミジンが生成される場合があります .
4. 科学研究における用途
5-シアノ-7H-ピロロ[2,3-D]ピリミジン-4-カルボン酸は、科学研究において幅広い用途があります。
化学: この化合物は、より複雑な複素環化合物の合成におけるビルディングブロックとして使用されます。
生物学: サイクリン依存性キナーゼ(CDK)やタンパク質キナーゼなど、様々な酵素やタンパク質の阻害剤としての可能性について研究されています.
科学的研究の応用
5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
5-シアノ-7H-ピロロ[2,3-D]ピリミジン-4-カルボン酸の作用機序は、特定の分子標的や経路との相互作用に関与しています。 例えば、ATP結合部位に結合することでサイクリン依存性キナーゼ(CDK)の活性を阻害し、標的タンパク質のリン酸化を阻害し、細胞周期の進行を阻害します . また、アポトーシス経路を活性化し、DNA合成を阻害することで、がん細胞のアポトーシスを誘導する可能性があります .
類似化合物との比較
類似化合物
リボシクリブ: ピロロ[2,3-D]ピリミジンコアを持つ選択的なCDK4/6阻害剤.
パルボシクリブ: ピリド[2,3-D]ピリミジン構造を持つ別のCDK4/6阻害剤.
トヨカマイシン: 同様のピロロ[2,3-D]ピリミジン骨格を持つ抗生物質代謝拮抗剤.
独自性
5-シアノ-7H-ピロロ[2,3-D]ピリミジン-4-カルボン酸は、その特定の官能基により、独特の反応性と生物活性を持ち、独自性があります。 シアノ基とカルボン酸基により、様々な化学修飾が可能となり、様々な生物活性化合物の合成における貴重な中間体となります .
特性
分子式 |
C8H4N4O2 |
|---|---|
分子量 |
188.14 g/mol |
IUPAC名 |
5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H4N4O2/c9-1-4-2-10-7-5(4)6(8(13)14)11-3-12-7/h2-3H,(H,13,14)(H,10,11,12) |
InChIキー |
UHHKNQCLYCNXRV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N=CN=C2N1)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)

![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)


![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)



